Exact Identity as Levocetirizine Impurity 10: A Unique Regulatory Marker
This compound is specifically designated as Levocetirizine Impurity 10 . In a study on impurity control in Levocetirizine, the method developed was sensitive and reliable for determining enantiomeric impurity, establishing a quantitation limit of 0.1% [1]. While other impurities (e.g., Impurity 11, CAS 163837-57-8) are also defined, Impurity 10 represents a distinct chemical entity (N-benzylamide derivative) with a unique CAS registry, making it a non-substitutable standard for its specific peak identification in chromatographic methods.
| Evidence Dimension | Regulatory and Analytical Identity |
|---|---|
| Target Compound Data | CAS 1391053-09-0; designated as Levocetirizine Impurity 10 |
| Comparator Or Baseline | Levocetirizine Impurity 11 (CAS 163837-57-8) and Impurity A (CAS 909779-33-5) |
| Quantified Difference | Unique CAS registry and chemical structure |
| Conditions | Pharmaceutical impurity standard cataloging and regulatory filing context |
Why This Matters
Procuring the exact impurity standard is a regulatory requirement for method validation; substitution with a different impurity standard invalidates the analytical method and risks compliance failure.
- [1] Sun L, et al. Determination of enantiomeric impurity in levocetirizine tablets by capillary electrophoresis. J China Pharm Univ. 2013. View Source
